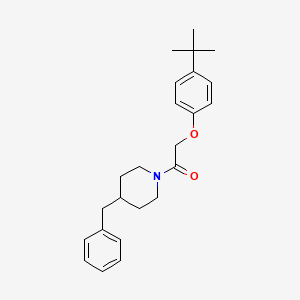![molecular formula C15H17N5O3S B3733247 1-[(4-methoxyphenyl)methyl]-3-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea](/img/structure/B3733247.png)
1-[(4-methoxyphenyl)methyl]-3-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea
Overview
Description
1-[(4-methoxyphenyl)methyl]-3-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea is a complex organic compound with potential applications in various scientific fields
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(4-methoxyphenyl)methyl]-3-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest to researchers.
Medicine: It is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[(4-methoxyphenyl)methyl]-3-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea include:
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Known for its biological activities and used in medicinal chemistry.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Utilized in the synthesis of dyes and pharmaceuticals.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-9-12(13(21)19-14(22)18-9)8-17-20-15(24)16-7-10-3-5-11(23-2)6-4-10/h3-6,8H,7H2,1-2H3,(H2,16,20,24)(H2,18,19,21,22)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFQKUQTRAXFGZ-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=NNC(=S)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=N/NC(=S)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(aminocarbonyl)-5-[(3-cyclopentylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3733172.png)

![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3733184.png)
![4-({[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B3733192.png)
![ethyl 5-acetyl-2-[(3,4-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3733199.png)
![N~9~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B3733207.png)
![ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3733213.png)

![1-[3-(4-tert-butylphenyl)acryloyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3733216.png)
![2-{[3-(2,6-dichlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3733223.png)
![isopropyl 2-[(3-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3733231.png)
![ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3733234.png)
![dimethyl 5-{[3-(4-fluorophenyl)acryloyl]amino}isophthalate](/img/structure/B3733250.png)

